Isonicotinoyl chloride-d4
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Overview
Description
Isonicotinoyl chloride-d4 is a deuterated form of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
C6D4NO2+SOCl2→C6D4ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:
Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.
Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Esters: Formed from the reaction with phenolic hydroxyl groups.
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.
Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.
Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl chloride: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Another reagent used for derivatization in mass spectrometry.
2-Nitrosopyridine (PyrNO): Used for similar purposes in analytical chemistry.
Uniqueness
Isonicotinoyl chloride-d4 stands out due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and differentiation of labeled compounds.
Properties
Molecular Formula |
C6H4ClNO |
---|---|
Molecular Weight |
145.58 g/mol |
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.